molecular formula C9H8F2O2 B13626955 4-Ethyl-2,5-difluorobenzoic acid

4-Ethyl-2,5-difluorobenzoic acid

Cat. No.: B13626955
M. Wt: 186.15 g/mol
InChI Key: PKOYZJCWRGBZQD-UHFFFAOYSA-N
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Description

4-Ethyl-2,5-difluorobenzoic acid is an organic compound with the molecular formula C9H8F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with ethyl and two fluorine groups at the 4th, 2nd, and 5th positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2,5-difluorobenzoic acid can be achieved through several methods. One common approach involves the use of 4-chloro-3,5-difluorobenzonitrile as a precursor. The synthetic route includes nitration, selective reduction, diazotisation, and chlorination . Another method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling, is common due to its efficiency and ability to produce high yields .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2,5-difluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-Ethyl-2,5-difluorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-2,5-difluorobenzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a modulator of enzymatic activities and receptor functions. Its fluorine atoms enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethyl-2,5-difluorobenzoic acid is unique due to the presence of both ethyl and fluorine substituents on the benzene ring. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced reactivity, which are not observed in other similar compounds .

Properties

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

IUPAC Name

4-ethyl-2,5-difluorobenzoic acid

InChI

InChI=1S/C9H8F2O2/c1-2-5-3-8(11)6(9(12)13)4-7(5)10/h3-4H,2H2,1H3,(H,12,13)

InChI Key

PKOYZJCWRGBZQD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1F)C(=O)O)F

Origin of Product

United States

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